molecular formula C14H17FO3 B13653674 tert-Butyl 2-(4-acetyl-2-fluorophenyl)acetate

tert-Butyl 2-(4-acetyl-2-fluorophenyl)acetate

Cat. No.: B13653674
M. Wt: 252.28 g/mol
InChI Key: IUSQZEGIJIECEB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-acetyl-2-fluorophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an acetyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-acetyl-2-fluorophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-fluorophenyl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-acetyl-2-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-(4-acetyl-2-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-acetyl-2-fluorophenyl)acetate involves its interaction with various molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The fluorophenyl group can interact with aromatic residues in proteins, affecting their function and activity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(3-cyano-4-fluorophenyl)acetate
  • tert-Butyl 2-(4-acetyl-2-chlorophenyl)acetate
  • tert-Butyl 2-(4-acetyl-2-bromophenyl)acetate

Uniqueness

tert-Butyl 2-(4-acetyl-2-fluorophenyl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C14H17FO3

Molecular Weight

252.28 g/mol

IUPAC Name

tert-butyl 2-(4-acetyl-2-fluorophenyl)acetate

InChI

InChI=1S/C14H17FO3/c1-9(16)10-5-6-11(12(15)7-10)8-13(17)18-14(2,3)4/h5-7H,8H2,1-4H3

InChI Key

IUSQZEGIJIECEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)CC(=O)OC(C)(C)C)F

Origin of Product

United States

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